molecular formula C13H12N4O2 B3022686 [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 1171565-50-6

[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B3022686
CAS No.: 1171565-50-6
M. Wt: 256.26 g/mol
InChI Key: NWJLMPQODVXEPU-UHFFFAOYSA-N
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Description

[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: is a complex organic compound that features both a pyrazole and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Moiety: This can be achieved by reacting 1-methylhydrazine with an appropriate β-dicarbonyl compound under acidic conditions.

    Formation of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under high-temperature conditions.

    Coupling of the Two Moieties: The final step involves coupling the pyrazole and benzimidazole moieties through an acetic acid linker. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or benzimidazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its dual heterocyclic structure, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-7-6-10(15-16)13-14-9-4-2-3-5-11(9)17(13)8-12(18)19/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJLMPQODVXEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid
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[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid
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[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid

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